molecular formula C19H15FN2O2 B4474082 3,4-dihydro-1H-isoquinolin-2-yl-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanone

3,4-dihydro-1H-isoquinolin-2-yl-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanone

Cat. No.: B4474082
M. Wt: 322.3 g/mol
InChI Key: SGCVEQHNHQOMFP-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-isoquinolin-2-yl-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanone is a complex organic compound that features a unique combination of isoquinoline and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanone typically involves multiple stepsThe reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-isoquinolin-2-yl-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

3,4-Dihydro-1H-isoquinolin-2-yl-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanone has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or agonist, modulating the activity of these targets and influencing various biological pathways. For example, it has been shown to act as an androgen receptor antagonist, effectively suppressing the growth of certain cancer cell lines .

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide
  • 2-(3,4-Dihydro-1H-isoquinolin-2-yl(oxo)methyl)-7-(2-fluorophenyl)-3-(hydroxymethyl)-1,2,3,3a,4,9b-hexahydropyrrolo[2,3-a]indolizin-6-one

Uniqueness

What sets 3,4-dihydro-1H-isoquinolin-2-yl-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanone apart from similar compounds is its unique combination of isoquinoline and oxazole moieties. This structural feature may confer distinct biological activities and pharmacological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2/c20-16-7-5-14(6-8-16)18-11-17(21-24-18)19(23)22-10-9-13-3-1-2-4-15(13)12-22/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCVEQHNHQOMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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